molecular formula C27H24O8 B14972112 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate

Cat. No.: B14972112
M. Wt: 476.5 g/mol
InChI Key: ULGKYKRXNITCDX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with 3,5-dimethoxybenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dimethoxy-4-hydroxybenzoate: Shares similar structural features but differs in functional groups and overall reactivity.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Another related compound with similar methoxy groups but different chemical properties.

Uniqueness

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3,5-dimethoxybenzoate is unique due to its combination of chromen-2-one and benzoate ester structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C27H24O8/c1-15-21-14-18(34-26(28)17-10-19(30-2)13-20(11-17)31-3)7-9-22(21)35-27(29)25(15)16-6-8-23(32-4)24(12-16)33-5/h6-14H,1-5H3

InChI Key

ULGKYKRXNITCDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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